molecular formula C14H11BrN4O3S B045639 Cdk2 抑制剂 II CAS No. 222035-13-4

Cdk2 抑制剂 II

货号 B045639
CAS 编号: 222035-13-4
分子量: 395.23 g/mol
InChI 键: ODZNNZYRBRRREX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk2 Inhibitor II, also referenced under CAS 222035-13-4, controls the biological activity of Cdk2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .


Synthesis Analysis

The development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding has been described . These anthranilic acid inhibitors bind CDK2 with nanomolar affinity . The development of combination therapy strategies in recent years has made it possible to reduce the toxicity and side effects of pan-CDK inhibitors .


Molecular Structure Analysis

The structural difference in inhibitors exerts an important impact on motion modes and dynamics behavior of CDK2 . Protein crystallography structural analysis of the CDK2 complex with an aminopyrimidine-phenyl urea inhibitor (K03861) revealed a canonical type II binding mode .


Chemical Reactions Analysis

The development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding has been described . These anthranilic acid inhibitors bind CDK2 with nanomolar affinity .

科学研究应用

Cancer Therapy

Cdk2 Inhibitor II: is primarily researched for its potential in cancer therapy . It targets the cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Abnormal CDK2 activity is often linked to cancer progression and metastasis . By inhibiting CDK2, these compounds aim to halt cancer cell proliferation and induce apoptosis, offering a therapeutic strategy for various cancers, including breast, ovarian, and endometrial cancers .

Neurodegenerative Disorders

Research has extended into the realm of neurodegenerative disorders . CDK2 inhibitors are being studied for their potential to modulate cell cycle-related pathways that may be aberrant in diseases like Alzheimer’s and Parkinson’s . The precise mechanisms by which CDK2 inhibitors could benefit such conditions are still under investigation.

Contraceptive Applications

Cdk2 Inhibitor II: has shown promise as a non-hormonal contraceptive agent. Studies suggest that selective inhibition of CDK2 can mimic certain genetic conditions that result in infertility, thereby providing a basis for contraceptive development .

Chemotherapy-Induced Alopecia Prevention

In the context of chemotherapy-induced alopecia , CDK2 inhibitors like Cdk2 Inhibitor II are being explored as a means to reduce the sensitivity of hair follicle epithelium to cell cycle-active antitumor agents, potentially preventing hair loss associated with chemotherapy treatments .

Sensitivity and Resistance in Oncology

Understanding the mechanisms of sensitivity and resistance to CDK2 inhibitors is crucial in oncologyCdk2 Inhibitor II is used in clinical research to study drug adaptation and resistance patterns in cancer cells, which can inform the development of more effective treatment regimens .

Biotechnology and Drug Development

In biotechnology and drug development , Cdk2 Inhibitor II serves as a tool for understanding cell cycle regulation and for the design of new therapeutic agents. Its role in phosphorylation and dephosphorylation applications makes it valuable for studying cellular processes and for developing targeted therapies .

作用机制

Target of Action

Cdk2 Inhibitor II primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a core cell-cycle kinase that phosphorylates many substrates to drive progression through the cell cycle . It is activated by binding either E- or A-type cyclins and by a range of protein kinases that directly phosphorylate CDK2 .

Mode of Action

Cdk2 Inhibitor II interacts with its target, CDK2, by inhibiting its activity. It inhibits CDK2 with an IC50 of 45 nM and exhibits submicromolar activity against other CDKs including CDK1, CDK4, and CDK5 . This results in a block in the G1 (gap) phase of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways. CDK2 modulates a variety of oncogenic signaling pathways when it governs the phosphorylation of a wide range of transcription factors: SMAD3, FOXM1, FOXO1, ID2, as well as UBF, NFY, B-MYB, and MYC . Inhibition of CDK2 can lead to changes in these pathways, potentially affecting cell division, migration, differentiation, and programmed cell death .

Pharmacokinetics

It is known that cdk2 inhibitors are being developed and tested in clinical trials, suggesting that they have acceptable pharmacokinetic properties for therapeutic use .

Result of Action

The inhibition of CDK2 by Cdk2 Inhibitor II has several molecular and cellular effects. It prevents supernumerary centrosome clustering, causing multipolarity, anaphase catastrophe, and apoptotic death of aneuploid cancers . In normal mammary cells and estrogen receptor-positive breast cancer cells, CDK2 inhibition causes a rapid loss of substrate phosphorylation that is rapidly restored by a hard-wired cell-cycle buffering mechanism .

Action Environment

The action, efficacy, and stability of Cdk2 Inhibitor II can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the antitumor immunity responses of CDK2-deficient cancer cells . Additionally, genetic backgrounds can influence the adaptive rebound upon CDK2 inhibition . More research is needed to fully understand how different environmental factors influence the action of Cdk2 Inhibitor II.

未来方向

Selective CDK2 inhibition may provide a therapeutic benefit against certain tumors, and it continues to appeal as a strategy to exploit in anticancer drug development . The development of combination therapy strategies in recent years has made it possible to reduce the toxicity and side effects of pan-CDK inhibitors . The development of more selective and potent small molecule inhibitors is highlighted as an alternative approach .

属性

IUPAC Name

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDMLCHUYBHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk2 Inhibitor II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk2 Inhibitor II
Reactant of Route 2
Reactant of Route 2
Cdk2 Inhibitor II
Reactant of Route 3
Reactant of Route 3
Cdk2 Inhibitor II
Reactant of Route 4
Reactant of Route 4
Cdk2 Inhibitor II
Reactant of Route 5
Reactant of Route 5
Cdk2 Inhibitor II
Reactant of Route 6
Reactant of Route 6
Cdk2 Inhibitor II

Q & A

Q1: What is the primary mechanism of action of Cdk2 Inhibitor II?

A1: Cdk2 Inhibitor II acts by directly inhibiting Cyclin-dependent kinase 2 (CDK2) activity. [, , ] CDKs are essential regulators of the eukaryotic cell cycle, and inhibiting CDK2 can disrupt cell cycle progression. []

Q2: How does Cdk2 Inhibitor II affect the development of Babesia bovis?

A2: Research indicates that Cdk2 Inhibitor II demonstrates inhibitory effects on the in vitro growth of Babesia bovis. [] Specifically, this compound, alongside roscovitine and purvalanol A, was found to hinder the early stages of Babesia bovis' intraerythrocytic development. This suggests a potential role for CDK inhibitors as chemotherapeutic agents for babesiosis. []

Q3: Has any research explored potential resistance mechanisms to Cdk2 Inhibitor II?

A3: While studies specifically investigating resistance mechanisms to Cdk2 Inhibitor II are limited within the provided papers, research on related CDK inhibitors like palbociclib, which targets CDK4/6, reveals potential resistance mechanisms that might be relevant. [] Notably, biallelic genomic RB1 inactivation and the emergence of a novel oncogenic cyclin D1 fusion (CCND1::chr11.g:70025223) were identified as potential drivers of resistance to palbociclib. [] These findings highlight the potential for similar resistance mechanisms to arise with Cdk2 Inhibitor II, particularly in cancers where RB1 and cyclin D1 play crucial roles in cell cycle regulation.

Q4: Are there any concerns regarding the stability of Cdk2 Inhibitor II in experimental settings?

A4: While not directly focusing on Cdk2 Inhibitor II, research has shown that chemically similar CDK inhibitors can exhibit short half-lives in certain media, such as the sulfur acidic cultivation medium used for the red alga Cyanidioschyzon merolae. [] This instability could potentially lead to inconsistencies in experimental results. Therefore, careful consideration of media composition and potential compound degradation is crucial when designing and interpreting experiments involving Cdk2 Inhibitor II and other CDK inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。